molecular formula C11H11ClN4O2S B15054305 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide

4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide

Cat. No.: B15054305
M. Wt: 298.75 g/mol
InChI Key: SKIYRDKDGPFSIQ-UHFFFAOYSA-N
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Description

4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core fused with a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide typically involves the cyclization of pyrimidine derivatives. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with thiomorpholine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphoryl trichloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrido[3,2-d]pyrimidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function and leading to the inhibition of cell proliferation . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinases can prevent the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide is unique due to the presence of the thiomorpholine ring fused with the pyrido[3,2-d]pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H11ClN4O2S

Molecular Weight

298.75 g/mol

IUPAC Name

4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C11H11ClN4O2S/c12-11-14-8-2-1-3-13-9(8)10(15-11)16-4-6-19(17,18)7-5-16/h1-3H,4-7H2

InChI Key

SKIYRDKDGPFSIQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=NC(=NC3=C2N=CC=C3)Cl

Origin of Product

United States

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